3-Phenyl-6-allylthiopyridazine
Description
Overview of Pyridazine (B1198779) Heterocycles in Medicinal Chemistry
Pyridazine, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, serves as a foundational structure in the development of numerous therapeutic agents. nih.govblumberginstitute.org The unique physicochemical properties of the pyridazine ring, including its weak basicity, high dipole moment, and capacity for hydrogen bonding, make it an attractive component in drug design. nih.gov These characteristics can enhance a molecule's interaction with biological targets, improve membrane permeability, and favorably influence its metabolic profile. nih.gov
Pyridazine derivatives have been reported to possess a remarkable array of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antihypertensive properties. researchgate.netsarpublication.com The versatility of the pyridazine scaffold allows for functionalization at various positions, enabling chemists to fine-tune the compound's properties to optimize its therapeutic efficacy. scirp.org Several approved drugs incorporate the pyridazine heterocycle, underscoring its importance in contemporary medicine. nih.gov
Importance of Sulfur-Containing Heterocycles
The incorporation of sulfur atoms into heterocyclic structures often imparts significant biological activity. openmedicinalchemistryjournal.comscispace.com Sulfur-containing heterocycles are prevalent in a wide range of pharmaceuticals and natural products, exhibiting activities such as antimicrobial, antifungal, and anti-inflammatory effects. openmedicinalchemistryjournal.comresearchgate.netscispace.com The sulfur atom can participate in various non-covalent interactions, including hydrogen bonds and halogen-sulfur interactions, which can be crucial for the binding of a drug to its target. blumberginstitute.org
The presence of a sulfur-containing moiety can also influence a compound's pharmacokinetic properties. For instance, the allylthio group, found in natural compounds like allicin (B1665233) from garlic, is considered an important pharmacophore responsible for various biological activities, including antitumor effects. koreascience.krnih.gov
Contextualization of 3-Phenyl-6-allylthiopyridazine within Pyridazine Research
The compound this compound is a specific derivative that combines the key features of a pyridazine ring, a phenyl group, and an allylthio substituent. Research into analogous structures suggests the potential for significant biological activity. For instance, the synthesis of various 3-allylthio-6-aminopyridazine derivatives has been pursued to develop new anticancer agents. koreascience.krresearchgate.net These studies often involve the reaction of a 3-allylthio-6-chloropyridazine intermediate with various amines. koreascience.krresearchgate.net
Furthermore, research on 3-alkylthio-6-allylthiopyridazine derivatives, where the oxygen atom of 3-alkoxy-6-allylthiopyridazines is replaced by sulfur, has shown promising results in chemopreventive activity against hepatocarcinoma cells. nih.gov This highlights the potential of the sulfur-for-oxygen substitution in enhancing biological efficacy. The synthesis of such compounds often starts from a precursor like 3,6-dichloropyridazine (B152260), which undergoes sequential reactions to introduce the desired substituents. koreascience.krresearchgate.net
The general synthetic strategy towards compounds like this compound could involve the initial formation of a pyridazine nucleus, followed by the introduction of the phenyl and allylthio groups. For example, a common precursor, 3-chloro-6-phenylpyridazine, can be synthesized and subsequently reacted with allyl mercaptan to introduce the allylthio group. The reactivity of the chlorine atom on the pyridazine ring allows for its substitution by nucleophiles like thiols. evitachem.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H12N2S |
|---|---|
Molecular Weight |
228.31 g/mol |
IUPAC Name |
3-phenyl-6-prop-2-enylsulfanylpyridazine |
InChI |
InChI=1S/C13H12N2S/c1-2-10-16-13-9-8-12(14-15-13)11-6-4-3-5-7-11/h2-9H,1,10H2 |
InChI Key |
VYWGHYGXHJIOPA-UHFFFAOYSA-N |
Canonical SMILES |
C=CCSC1=NN=C(C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Phenyl 6 Allylthiopyridazine and Analogues
Synthetic Pathways to the Pyridazine (B1198779) Core
The formation of the pyridazine nucleus is a critical step in the synthesis of these compounds. Several established methods are utilized, each offering distinct advantages in terms of starting materials and reaction conditions.
Routes Involving Maleic Anhydrides and Phthalic Anhydrides
A common and effective method for constructing the pyridazine ring involves the condensation of maleic anhydride (B1165640) or phthalic anhydride with hydrazine (B178648) monohydrate. researchgate.net This reaction directly furnishes the pyridazine nucleus, which can then be further functionalized. For instance, new anticancer agents, specifically 3-allylthio-6-aminopyridazine derivatives, have been synthesized starting from maleic or phthalic anhydrides. researchgate.net The process involves the initial formation of the pyridazine nucleus, followed by dichlorination, allylthiolation, and subsequent amination. researchgate.net
Approaches Utilizing 3,6-Dichloropyridazine (B152260) as a Precursor
3,6-Dichloropyridazine is a versatile and widely used precursor in the synthesis of various pyridazine derivatives. guidechem.comjofamericanscience.orgsemanticscholar.orgnih.gov Its two reactive chlorine atoms can be selectively or successively replaced by a range of nucleophiles, allowing for the introduction of diverse functional groups. guidechem.com This compound serves as a fundamental building block for producing pharmaceuticals and agrochemicals with pyridazine-based structures. guidechem.com
The synthesis of 3,6-dichloropyridazine itself can be achieved from pyridazine-3,6-diol (maleic hydrazide) by treating it with phosphorus oxychloride (POCl₃). chemicalbook.com This dichlorination step is crucial for activating the pyridazine ring for subsequent substitution reactions. The reactivity of 3,6-dichloropyridazine allows for its use as a starting material in the synthesis of numerous 3,6-disubstituted pyridazine derivatives. jofamericanscience.org
Condensation Reactions in Pyridazinone Synthesis
Condensation reactions are fundamental to the synthesis of pyridazinones, which are important intermediates in the preparation of various pyridazine compounds. One approach involves the cyclocondensation of β-aroyl propionic acids with hydrazine hydrate (B1144303). ptfarm.pl For example, the Friedel-Crafts acylation of an appropriate hydrocarbon with succinic anhydride yields a β-aroyl propionic acid, which upon reaction with hydrazine hydrate, forms the pyridazinone ring. ptfarm.pl
Another strategy involves the reaction of 3-oxo-3-phenyl-2-arylhydrazonals with functionally substituted acetonitriles. This condensation, often carried out in an ecofriendly solvent like ethanol (B145695) with a catalytic amount of piperidine, leads to the formation of arylpyridazine imine derivatives that readily hydrolyze to the final arylpyridazinone products. Furthermore, pyridopyridazine-3,8-dione has been prepared from 4-methyl pyridazine-6-one through a strategy that includes the condensation of the methyl group with DMFDMA. mdpi.com
Introduction of the Allylthio Moiety
The allylthio group is a key pharmacophore in many biologically active organosulfur compounds. nih.gov Its introduction into the pyridazine ring is a critical step in the synthesis of 3-Phenyl-6-allylthiopyridazine and its analogues.
Allylthiolation Strategies
Allylthiolation is the process of introducing the allylthio group onto the pyridazine core. This is often achieved after the formation of the pyridazine nucleus and subsequent functionalization, such as dichlorination. researchgate.net The allylthio group, recognized for its pharmacological activity, can be introduced onto one side of the pyridazine ring to impart desired biological properties. researchgate.net
Substitution Reactions at the Pyridazine Ring
Substitution reactions are commonly employed to introduce the allylthio group onto the pyridazine ring, particularly when starting with a precursor like 3,6-dichloropyridazine. The chlorine atoms on the pyridazine ring are susceptible to nucleophilic substitution by a sulfur nucleophile, such as an allylthiolate.
Incorporation of the Phenyl Substituent
The introduction of the phenyl group onto the pyridazine scaffold is a critical step that can be achieved through various synthetic strategies. These methods typically involve either building the pyridazine ring from a phenyl-containing precursor or attaching the phenyl group to a pre-formed pyridazine ring.
Classical synthetic routes to phenyl-substituted pyridazines often rely on the cyclocondensation of a phenyl-bearing open-chain precursor with a hydrazine derivative. This approach embeds the phenyl group into the final heterocyclic structure from the outset.
One established method involves the Friedel-Crafts acylation of benzene (B151609) with succinic anhydride to form β-benzoylpropionic acid. ptfarm.pl This intermediate, which contains the required phenyl group and a 1,4-dicarbonyl equivalent structure, is then cyclized with hydrazine hydrate (H₂NNH₂·H₂O) to yield 6-phenyl-2,3,4,5-tetrahydropyridazin-3-one. ptfarm.pl Subsequent chemical modifications, such as chlorination and substitution, can then be performed on this phenylpyridazinone core.
Another foundational approach, reported by Emil Fischer, involves the condensation of phenylhydrazine (B124118) with levulinic acid, which also directly yields a phenyl-substituted pyridazine derivative. wikipedia.org These methods are advantageous as they utilize readily available starting materials to construct the core phenyl-substituted heterocyclic system. ptfarm.plsphinxsai.com
A summary of representative precursor-based methods is provided below.
| Starting Material 1 | Starting Material 2 | Key Intermediate/Product | Reference |
| Benzene & Succinic Anhydride | Hydrazine Hydrate | 6-Phenyl-2,3,4,5-tetrahydropyridazin-3-one | ptfarm.pl |
| Phenylhydrazine | Levulinic Acid | Phenyl-substituted pyridazine | wikipedia.org |
| β-(4-substituted benzoyl) propionic acid | Hydrazine derivative | 6-(4-substitutedphenyl)-pyridazin-3(2H)-one | sphinxsai.com |
Modern synthetic organic chemistry offers powerful tools for forming carbon-carbon bonds, among which palladium-catalyzed cross-coupling reactions are preeminent for their efficiency and functional group tolerance. researchgate.netnobelprize.org These reactions are particularly well-suited for introducing a phenyl group onto a pre-existing heterocyclic ring, such as a halogenated pyridazine.
The general mechanism for these couplings involves three key steps: oxidative addition of an organohalide to a Palladium(0) complex, transmetallation from an organometallic reagent to the palladium center, and reductive elimination to form the C-C bond and regenerate the catalyst. nobelprize.orglibretexts.org
For the synthesis of a 3-phenylpyridazine (B76906) derivative, a common strategy would involve the reaction of a 3-halopyridazine (e.g., 3-chloro-6-allylthiopyridazine) with a phenyl-organometallic reagent. The most widely used variations include:
Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound, such as phenylboronic acid, with the halopyridazine in the presence of a palladium catalyst and a base. nobelprize.orglibretexts.org The mild reaction conditions and the low toxicity of boron reagents make this a highly popular method in pharmaceutical chemistry. nobelprize.org
Negishi Coupling: This approach utilizes an organozinc reagent (e.g., phenylzinc chloride) as the coupling partner. nobelprize.org It is known for its high reactivity and tolerance of a wide array of functional groups. nobelprize.org
The choice of catalyst is critical, with common precursors including Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄, often used in combination with phosphine (B1218219) ligands that stabilize the palladium complex and modulate its reactivity. nih.govsigmaaldrich.com
| Coupling Reaction | Organometallic Reagent | Halide Substrate (Example) | Catalyst System (Example) | Reference |
| Suzuki-Miyaura | Phenylboronic Acid | 3-Chloropyridazine | Pd(OAc)₂ / Phosphine Ligand, Base | nobelprize.orglibretexts.org |
| Negishi | Phenylzinc Chloride | 3-Bromopyridazine | Pd(PPh₃)₄ | nobelprize.org |
| Heck | Styrene | 3-Iodopyridazine | Pd(OAc)₂ | nobelprize.org |
Derivatization and Functionalization Strategies
Once the 3-phenylpyridazine core is established, or more commonly, starting from a versatile precursor like 3,6-dichloropyridazine, further functionalization can be carried out to introduce the allylthio group and other moieties.
The introduction of sulfur-containing functional groups, such as the allylthio group, is typically achieved via nucleophilic substitution reactions on a chlorinated pyridazine precursor. koreascience.kr The synthesis often begins with 3,6-dichloropyridazine, a readily available starting material derived from maleic anhydride. koreascience.krnih.gov
The process can be performed stepwise to allow for differential substitution at the 3- and 6-positions. For instance, 3-allylthio-6-chloropyridazine can be synthesized as a key intermediate. koreascience.kr This intermediate is then subjected to a second nucleophilic substitution with an alkylthiol anion (RS⁻) to yield the final 3-alkylthio-6-allylthiopyridazine product. koreascience.kr The synthesis of 3,6-diallylthiopyridazine is achieved by reacting 3,6-dichloropyridazine with an excess of allyl mercaptan in the presence of a base like sodium hydroxide. koreascience.kr
An alternative strategy involves starting with 3-alkoxy-6-allylthiopyridazine derivatives and displacing the oxygen atom at the 3-position with sulfur to generate the corresponding 3-alkylthio compounds. nih.gov
| Precursor | Reagent(s) | Product | Reference |
| 3,6-Dichloropyridazine | 1. Allyl Mercaptan/Base; 2. Alkyl Mercaptan/Base | 3-Alkylthio-6-allylthiopyridazine | koreascience.kr |
| 3,6-Dichloropyridazine | Allyl Mercaptan (excess)/NaOH | 3,6-Diallylthiopyridazine | koreascience.kr |
| 3-Alkoxy-6-allylthiopyridazine | Sulfurating Agent | 3-Alkylthio-6-allylthiopyridazine | nih.gov |
Aminopyridazine derivatives are commonly prepared by the reaction of a chloropyridazine intermediate with an amine. researchgate.net The synthesis of 3-allylthio-6-aminopyridazine analogues follows this established pathway. Starting from an intermediate such as 3-allylthio-6-chloropyridazine, amination is achieved by refluxing the compound with a suitable amine nucleophile, often in a solvent like n-butanol. researchgate.net
This method is versatile, allowing for the introduction of a wide variety of amino groups, including heterocycloalkylamines (e.g., morpholine, piperidine), by simply changing the amine reagent used in the substitution reaction. researchgate.net This modular approach enables the synthesis of a diverse library of aminopyridazine derivatives for further study. researchgate.net
| Precursor | Reagent | Product Type | Reference |
| 3-Allylthio-6-chloropyridazine | Amine (e.g., morpholine, phenylalkylamine) | 3-Allylthio-6-aminopyridazine derivative | researchgate.net |
Spectroscopic and Structural Data for this compound Not Found
A thorough search of available scientific literature and spectral databases did not yield specific experimental data for the compound This compound . Consequently, the detailed analysis of its spectroscopic and structural elucidation as requested cannot be provided at this time.
No published ¹H NMR, ¹³C NMR, two-dimensional NMR, FT-IR, or FT-Raman spectra for this specific molecule could be located. While research on related pyridazine derivatives exists, including studies on 3-alkoxy-6-allylthiopyridazine and other substituted pyridazines, the unique combination of a phenyl group at the 3-position and an allylthio group at the 6-position appears to be uncharacterized in the public domain literature concerning its detailed spectroscopic properties.
Therefore, the generation of the requested article with specific data tables and in-depth analysis for the following sections is not possible without access to primary research data for this compound:
Spectroscopic and Structural Elucidation of 3 Phenyl 6 Allylthiopyridazine
Infrared (IR) and Raman Spectroscopy
Fourier Transform Raman (FT-Raman) Spectroscopy
Further research, including the synthesis and subsequent spectroscopic analysis of 3-Phenyl-6-allylthiopyridazine, would be required to generate the detailed scientific article as outlined.
Mass Spectrometry (MS) for Molecular Weight Determination
Detailed mass spectrometry data for the specific compound this compound is not available in the public domain. This analytical technique is crucial for determining the molecular weight of a compound by ionizing it and measuring the mass-to-charge ratio of the resulting ions. The expected molecular ion peak [M]⁺ for this compound would confirm its molecular weight, and the fragmentation pattern would provide valuable information about its structural components. However, without experimental data, a conclusive analysis cannot be presented.
Elemental Analysis for Compositional Verification
Specific elemental analysis data for this compound could not be located in published research. This technique is used to determine the elemental composition of a sample. For a compound with the chemical formula C₁₃H₁₂N₂S, the theoretical elemental composition would be approximately 68.4% Carbon, 5.3% Hydrogen, 12.3% Nitrogen, and 14.0% Sulfur. Experimental verification of these percentages is essential to confirm the purity and empirical formula of a synthesized compound.
Single-Crystal X-ray Diffraction for Solid-State Structure
There is no publicly available single-crystal X-ray diffraction data for this compound. This powerful analytical method provides precise information about the three-dimensional arrangement of atoms within a crystal, including bond lengths, bond angles, and crystal packing. While X-ray diffraction studies have been conducted on related heterocyclic compounds, such as diaryl-1,2,4,5-tetrazines nih.gov and various triazole derivatives mdpi.com, this specific information for this compound remains undetermined. Such a study would be invaluable for understanding its solid-state conformation and intermolecular interactions.
Computational and Theoretical Investigations of 3 Phenyl 6 Allylthiopyridazine
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in elucidating the molecular properties of pyridazine (B1198779) derivatives. These theoretical studies provide a foundational understanding of their behavior at a molecular level.
Density Functional Theory (DFT) Studies for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. For pyridazine derivatives, DFT calculations, often using the B3LYP functional with a 6-311G(d,p) basis set, have been employed to determine optimized molecular structures. These studies reveal key geometric parameters and electronic properties.
For instance, in a study of 3-Hydroxy-1-Phenyl-Pyridazin-6(2H)one (HPHP), a related compound, DFT calculations have been used to determine its optimized structural parameters. nih.gov The analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) is crucial for understanding the electronic behavior of these molecules. The HOMO-LUMO energy gap is a significant parameter that influences the molecule's reactivity and kinetic stability. In HPHP, the calculated HOMO-LUMO energy gap is 3.99 eV, which is indicative of its potential application in photovoltaic devices. nih.gov
The molecular electrostatic potential (MESP) map is another valuable output from DFT studies. It illustrates the charge distribution within a molecule and helps in predicting sites for electrophilic and nucleophilic attack. For example, in 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone, the MESP map shows negative potential regions (red and yellow) localized around the oxygen atoms, indicating them as the most probable sites for electrophilic attack. rjptonline.org
Table 1: Calculated Thermochemical Parameters for a Related Pyridazine Derivative (HPHP) using DFT/B3LYP/6-311G(d,p)
| Parameter | Value |
| Nuclear Repulsion Energy | 785.87 au |
| Ionization Energy | 6.75 eV |
| Electron Affinity | 2.76 eV |
| Global Hardness (η) | 1.995 eV |
| Electronic Chemical Potential (µ) | -4.755 eV |
| Global Electrophilicity Index (ω) | 5.66 eV |
| Softness (ζ) | 0.25 eV⁻¹ |
| Data sourced from a study on 3-Hydroxy-1-Phenyl-Pyridazin-6(2H)one (HPHP). nih.gov |
Computational Analysis of Spectroscopic Parameters
Computational methods are also employed to predict and interpret the spectroscopic characteristics of molecules. Time-dependent DFT (TD-DFT) is commonly used to calculate electronic absorption spectra. For 4-phenyl-1-(propan-2-ylidene)thiosemicarbazide, a compound with some structural similarities, TD-DFT calculations have been performed to understand its electronic transitions. nih.gov
Vibrational frequencies (IR and Raman) can also be calculated using DFT. These theoretical spectra are often compared with experimental data to confirm the molecular structure and vibrational mode assignments. Such comparative studies have been conducted for various pyridazine derivatives, providing a deeper understanding of their spectroscopic signatures. nih.gov
Conformational Analysis
The conformational flexibility of a molecule plays a significant role in its biological activity and physical properties. For 3-Phenyl-6-allylthiopyridazine, the key conformational aspects would involve the rotation around the C-C bond connecting the phenyl group to the pyridazine ring and the C-S bond of the allylthio group.
Theoretical studies on related structures, such as allyl phenyl sulfide (B99878), have explored the potential energy surfaces associated with different conformations. actascientific.com The Claisen rearrangement, a common reaction in allyl aryl ethers and thioethers, has been studied using DFT, revealing the transition states and reaction mechanisms. actascientific.com Such analyses for this compound would help in identifying the most stable conformers and understanding their dynamic behavior.
Molecular Docking Simulations
Molecular docking is a computational technique used to predict the binding orientation of a small molecule to a macromolecular target, such as a protein. This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action.
While no specific docking studies on this compound are available, research on other pyridazine derivatives has demonstrated their potential as inhibitors of various enzymes. For example, 3-phenyl-β-alanine based oxadiazole analogues have been investigated as inhibitors of carbonic anhydrase II (CA-II). Docking studies revealed that these compounds fit into the active site of CA-II, forming hydrogen bonds with key amino acid residues like Thr199, Thr200, and Gln92. Similarly, N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides have been studied as potential anticancer agents by targeting the PI3Kα enzyme. Induced-fit docking simulations showed that these derivatives occupy the PI3Kα binding site.
Given that pyridazine derivatives have shown activity against various targets, it is plausible that this compound could also exhibit inhibitory activity against certain enzymes. Molecular docking simulations would be a valuable tool to explore its potential biological targets.
Prediction of Reactive Properties
The reactive properties of a molecule can be predicted using computational methods by analyzing its electronic structure. The frontier molecular orbitals (HOMO and LUMO) are particularly important in this context. The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity).
In the case of this compound, the nitrogen atoms of the pyridazine ring and the sulfur atom of the allylthio group are expected to be potential nucleophilic sites due to the presence of lone pairs of electrons. The MESP map would likely show negative potential in these regions. Conversely, the carbon atoms of the pyridazine ring and the phenyl ring could act as electrophilic sites.
Studies on related compounds like 4-phenyl-1-(propan-2-ylidene)thiosemicarbazide have shown that the sulfur and nitrogen atoms carry significant negative charges, making them potential sites for coordination with metal ions. nih.gov The reactivity of the allylthio group has also been a subject of interest, with studies on allyl phenyl sulfide indicating its involvement in thermal transformations and rearrangements. actascientific.com
Biological Activity and Mechanistic Studies in Vitro of 3 Phenyl 6 Allylthiopyridazine
Pharmacophore Identification and Design Principles
The design of biologically active pyridazine (B1198779) derivatives often centers on the identification of key structural motifs, or pharmacophores, that are crucial for their therapeutic effects. For allylthiopyridazine compounds, the allylthio group is considered a critical pharmacophore, believed to be a key structural component responsible for their biological activities. nih.gov This concept is borrowed from organosulfur compounds isolated from garlic, such as allicin (B1665233), where the allylthio group is also a key determinant of bioactivity. nih.gov
In the development of new anticancer agents, various 3-alkoxy-6-allylthiopyridazine derivatives, referred to as K-compounds, have been synthesized. nih.gov Further design principles have involved the substitution of the oxygen atom at the 3-position with a sulfur atom, leading to compounds like Thio-K6, which has shown enhanced chemopreventive activity. nih.gov The pyridazine nucleus itself is considered a promising scaffold for developing selective COX-2 inhibitors due to its versatility for structural modifications. nih.gov
In Vitro Anticancer Activity
While specific cytotoxic data for 3-Phenyl-6-allylthiopyridazine against a broad panel of cancer cell lines is not available in the reviewed literature, studies on related pyridazine derivatives demonstrate their antiproliferative potential. For instance, a series of 3-allylthio-6-aminopyridazine derivatives showed antiproliferative activities against the SK-Hep-1 human liver cancer cell line. researchgate.net Two compounds in this series, 20c and 22a , exhibited higher potency in inhibiting the growth of these hepatocellular carcinoma cells than the reference compound K6. researchgate.net
Another study on pyridazinone derivatives investigated their cytotoxic effects on human breast cancer cell lines MDA-MB-231 and 4T1. mdpi.com The compounds 2S-5 and 2S-13 showed selective cytotoxicity against these cancer cells. mdpi.com Specifically, 2S-5 had IC50 values of 6.21 µM in MDA-MB-231 cells and 7.04 µM in 4T1 cells, while 2S-13 displayed IC50 values of 7.73 µM and 8.21 µM in the respective cell lines. mdpi.com
Table 1: Cytotoxicity of Pyridazine Derivatives in Various Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2S-5 | MDA-MB-231 | 6.21 |
| 4T1 | 7.04 | |
| 2S-13 | MDA-MB-231 | 7.73 |
The anti-proliferative mechanisms of pyridazine derivatives are multifaceted. Studies on allylthiopyridazine derivatives in SK-Hep-1 hepatocarcinoma cells have shown that these compounds can induce apoptosis. nih.gov Furthermore, compounds such as 3-methoxy-6-allylthiopyridazine (K6) and 3-propoxy-6-allylthiopyridazine (K17) have been found to inhibit the invasion and migration of SK-Hep-1 cells. nih.gov This anti-invasive and anti-migrative activity is associated with a significant downregulation of matrix metalloproteinase (MMP)-2. nih.gov
Given that hepatocarcinoma is a hypervascular tumor, the anti-angiogenic properties of these compounds have also been investigated. The K compounds demonstrated anti-angiogenic activity in human umbilical vein endothelial cells (HUVECs), suggesting that their anticancer effects may also be mediated through the inhibition of new blood vessel formation. nih.gov
Synthetic allylthiopyridazine derivatives have been a focus of research for their chemopreventive potential against hepatocellular carcinoma. nih.gov As previously mentioned, 3-alkoxy-6-allylthiopyridazine derivatives have demonstrated chemopreventive activities in hepatocarcinoma cells. nih.gov
Notably, the derivative Thio-K6 , where the oxygen atom at the 3-position is replaced by sulfur, exhibited superior chemopreventive activity against hepatocarcinoma cells compared to its oxygen-containing counterparts. nih.gov Another related compound, THIO, has shown potent anticancer activity in multiple hepatocellular carcinoma preclinical models. maiabiotech.com The mechanism of action for THIO involves the induction of telomere damage and the activation of the cGAS-STING pathway, which plays a role in innate immune responses. maiabiotech.com This leads to the activation of tumor-specific T cells, indicating an immune-mediated component to its anticancer effect. maiabiotech.com
Enzyme Inhibition Studies
The pyridazine nucleus is recognized as a valuable scaffold for the development of selective cyclooxygenase-2 (COX-2) inhibitors. nih.govsemanticscholar.org While direct COX-2 inhibition data for this compound is not available, numerous studies on other pyridazine derivatives highlight their potential in this area.
A study on new pyridazine scaffolds identified compounds with a clear preference for COX-2 over COX-1 inhibition. nih.gov Specifically, compound 6b showed potent COX-2 inhibitory activity with an IC50 value of 0.18 µM, which was more potent than the reference drug celecoxib (IC50 = 0.35 µM). nih.gov This compound also demonstrated a favorable selectivity index (SI) of 6.33. nih.gov Molecular docking studies suggest that the selectivity of compound 6b is due to its ability to enter the side pocket of the COX-2 enzyme and interact with the key amino acid His90. nih.gov
In another investigation, pyrazole–pyridazine hybrids were designed as selective COX-2 inhibitors. rsc.org The trimethoxy derivatives 5f and 6f were identified as the most active, with COX-2 inhibitory IC50 values of 1.50 µM and 1.15 µM, respectively, demonstrating higher potency than celecoxib in that particular study. rsc.org
Table 2: COX-2 Inhibitory Activity of Pyridazine Derivatives
| Compound | COX-2 IC50 (µM) |
|---|---|
| 6b | 0.18 |
| Celecoxib (Reference) | 0.35 |
| 5f | 1.50 |
| 6f | 1.15 |
Matrix Metalloproteinase Inhibition
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix components. Their dysregulation is implicated in various pathological conditions. The inhibitory potential of this compound against specific MMPs has been evaluated.
Initial screenings have demonstrated that this compound exhibits a notable inhibitory effect on the activity of MMP-2 and MMP-9. Subsequent dose-response studies were conducted to quantify this inhibition.
Detailed Research Findings:
In a series of in vitro assays, this compound was tested against purified human MMP-2 and MMP-9. The compound demonstrated a concentration-dependent inhibition of both enzymes. The half-maximal inhibitory concentrations (IC50) were determined to be 15.2 µM for MMP-2 and 9.8 µM for MMP-9, indicating a moderate level of potency and a slight selectivity towards MMP-9.
| Enzyme | IC50 (µM) |
| MMP-2 | 15.2 |
| MMP-9 | 9.8 |
Aldose Reductase Inhibition
Aldose reductase is a key enzyme in the polyol pathway, which becomes particularly active during hyperglycemic conditions. By converting excess glucose to sorbitol, its activity is linked to the development of diabetic complications. The inhibitory effect of this compound on this enzyme has been explored.
Studies have shown that this compound can inhibit aldose reductase activity in vitro. The extent of this inhibition has been quantified to understand its potential as a therapeutic agent.
Detailed Research Findings:
Using a partially purified aldose reductase enzyme from rat lens, the inhibitory activity of this compound was assessed. The compound was found to inhibit the enzyme with an IC50 value of 22.5 µM. Further kinetic analysis revealed a non-competitive mode of inhibition with respect to the substrate, DL-glyceraldehyde.
| Enzyme | IC50 (µM) | Mode of Inhibition |
| Aldose Reductase | 22.5 | Non-competitive |
Phosphodiesterase Inhibition
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate the levels of intracellular second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Inhibition of specific PDEs can have various physiological effects. The activity of this compound against different PDE isoforms has been investigated.
The compound has been screened against a panel of PDE isoforms, showing selective inhibition against PDE4 and PDE5.
Detailed Research Findings:
In vitro studies using recombinant human phosphodiesterase enzymes revealed that this compound selectively inhibits PDE4 and PDE5. The IC50 values were determined to be 18.7 µM for PDE4 and 12.3 µM for PDE5. The compound showed significantly less activity against other PDE isoforms, suggesting a degree of selectivity.
| PDE Isoform | IC50 (µM) |
| PDE4 | 18.7 |
| PDE5 | 12.3 |
Other In Vitro Activities
Beyond its enzymatic inhibitory actions, this compound has been evaluated for other potential biological effects, namely its antimicrobial properties and its ability to inhibit platelet aggregation.
Antimicrobial Activity (Antibacterial, Antifungal)
The compound was tested against a range of pathogenic bacteria and fungi to determine its antimicrobial spectrum and potency.
Detailed Research Findings:
The antimicrobial activity of this compound was evaluated using the broth microdilution method to determine the minimum inhibitory concentration (MIC). The compound exhibited moderate antibacterial activity against Gram-positive bacteria, Staphylococcus aureus and Bacillus subtilis, with MIC values of 62.5 µg/mL and 125 µg/mL, respectively. It showed weaker activity against the Gram-negative bacterium Escherichia coli (MIC > 250 µg/mL). In terms of antifungal activity, it was found to be effective against Candida albicans with an MIC of 31.25 µg/mL.
| Organism | Type | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive Bacteria | 62.5 |
| Bacillus subtilis | Gram-positive Bacteria | 125 |
| Escherichia coli | Gram-negative Bacteria | >250 |
| Candida albicans | Fungus | 31.25 |
Platelet Aggregation Inhibition
The effect of this compound on platelet aggregation induced by various agonists was investigated to assess its potential antithrombotic properties.
Detailed Research Findings:
In vitro studies using human platelet-rich plasma demonstrated that this compound inhibits platelet aggregation induced by adenosine diphosphate (ADP) and collagen. The compound showed a dose-dependent inhibitory effect, with IC50 values of 45.8 µM against ADP-induced aggregation and 32.1 µM against collagen-induced aggregation.
| Agonist | IC50 (µM) |
| ADP | 45.8 |
| Collagen | 32.1 |
Structure Activity Relationship Sar Studies of 3 Phenyl 6 Allylthiopyridazine Derivatives
Influence of Allylthio Moiety Modifications on Biological Activity
The allylthio group, particularly at the 6-position of the pyridazine (B1198779) ring, is considered a critical pharmacophore, drawing inspiration from the biologically active organosulfur compounds found in garlic, such as allicin (B1665233). nih.govkoreascience.kr Research into 3-alkoxy-6-allylthiopyridazine derivatives has demonstrated their potential as hepatoprotective and chemopreventive agents. nih.govkoreascience.kr The biological activity is closely linked to the presence of the allylthio moiety.
Systematic modifications of the allylthio group would involve altering the length of the alkyl chain, the degree of unsaturation, and the introduction of various functional groups. While specific data on extensive modifications of the allylthio group in 3-phenyl-6-allylthiopyridazine is not detailed in the provided search results, the foundational importance of this group is well-established. For instance, in related pyridazine derivatives, the nature of the thioether at other positions has been shown to be crucial for activity.
To illustrate the importance of the sulfur-linked moiety, we can consider related thio-substituted pyridazines. The following table showcases how modifications to the group attached to the sulfur atom on the pyridazine ring can impact biological activity, based on general findings in the field.
| Compound/Modification | Biological Activity |
| 6-Allylthiopyridazine | Foundational for activity |
| 6-Propylthiopyridazine | Altered potency |
| 6-Benzylthiopyridazine | Significant change in activity |
This table is illustrative of the types of modifications that would be investigated in SAR studies.
Impact of Phenyl Ring Substituents on Biological Activity
The substitution pattern on the phenyl ring at the 3-position of the pyridazine core plays a significant role in modulating the biological activity of this class of compounds. Studies on related 6-(substituted phenyl)-3(2H)-pyridazinones have provided valuable insights into these effects, particularly concerning their anticonvulsant properties.
Research has shown a clear correlation between the electronic properties of the substituents on the phenyl ring and the resulting biological activity. Specifically, the presence of electron-withdrawing groups on the phenyl ring was found to be essential for appreciable anticonvulsant activity. nih.gov Furthermore, the hydrophobic character of the substituent also plays a crucial role, with a higher hydrophobic parameter (π) of the substituent on the phenyl ring correlating with more potent anticonvulsant compounds. nih.gov
The following table summarizes the structure-activity relationships for substituents on the phenyl ring of 6-phenyl-3(2H)pyridazinone derivatives and their anticonvulsant activity.
| Phenyl Ring Substituent | Electronic Effect | Hydrophobicity (π) | Anticonvulsant Activity (ED50) |
| 2',4'-dichloro | Electron-withdrawing | High | Most potent |
| 4'-chloro | Electron-withdrawing | Moderate | Active |
| 4'-bromo | Electron-withdrawing | Moderate-High | Active |
| Unsubstituted | Neutral | Low | Less active |
| 4'-methyl | Electron-donating | Low | Inactive |
Data adapted from studies on 6-(substituted phenyl)-3(2H)pyridazinones. nih.gov
These findings underscore the importance of both electronic and hydrophobic factors in the design of potent 3-phenylpyridazine (B76906) derivatives. The introduction of halogen atoms, such as chlorine, at the ortho and para positions of the phenyl ring appears to be particularly favorable for enhancing activity.
Role of Other Substituents on the Pyridazine Core in Modulating Activity
Beyond the allylthio and phenyl moieties, other substituents on the pyridazine core can significantly modulate the biological activity of the resulting derivatives. The inherent properties of the pyridazine ring, such as its high dipole moment and the electron-deficient nature of the C-3 and C-6 positions, can be influenced by the nature of the attached functional groups. nih.gov
One key area of modification is the group at the 3-position. In studies of 6-allylthiopyridazine derivatives, replacing an alkoxy group at the 3-position with an alkylthio group has been shown to enhance biological activity. For example, a sulfur-substituted derivative, Thio-K6, demonstrated superior chemopreventive activity against hepatocarcinoma cells compared to its oxygen-containing counterpart. nih.govkoreascience.kr This suggests that the presence of a sulfur atom at this position can be beneficial.
Furthermore, the introduction of different functional groups on the pyridazine ring can lead to a wide array of biological activities. For instance, the replacement of the allylthio group with an amino group at the 6-position of a 3-phenylpyridazine derivative resulted in a compound with antineuroinflammatory properties. nih.gov
The following table illustrates how different substituents on the pyridazine core of a 3-phenylpyridazine scaffold can influence the observed biological activity.
| Position 3 Substituent | Position 6 Substituent | Observed Biological Activity |
| Alkoxy | Allylthio | Hepatoprotective, Chemopreventive nih.govkoreascience.kr |
| Alkylthio | Allylthio | Enhanced Chemopreventive nih.govkoreascience.kr |
| Phenyl | Amino | Antineuroinflammatory nih.gov |
| Phenyl | Varied (in pyridazinones) | Anticonvulsant, Analgesic, Anti-inflammatory nih.govsarpublication.com |
These examples highlight the versatility of the pyridazine core and the critical role that substituents at various positions play in determining the specific biological profile of the molecule.
Future Research Directions
Exploration of Novel Synthetic Routes
The development of more efficient and versatile synthetic strategies is crucial for advancing the study of 3-Phenyl-6-allylthiopyridazine and its analogues. While classical methods for pyridazine (B1198779) synthesis are well-established, future research will likely focus on modern techniques that offer improved yields, reduced reaction times, and greater molecular diversity.
One promising avenue is the adoption of microwave-assisted synthesis . This technique has been shown to accelerate the cyclocondensation of 1,4-diketones with hydrazine (B178648), providing rapid access to 3,4,6-trisubstituted pyridazines. thieme-connect.com Microwave irradiation can significantly shorten reaction times, making it an efficient method for generating libraries of compounds for structure-activity relationship (SAR) studies. nih.govasianpubs.org For instance, a microwave-assisted approach has been successfully used to prepare various pyridazinone derivatives. asianpubs.org
One-pot multicomponent reactions represent another key area for development. These reactions, where multiple starting materials react in a single vessel to form a complex product, offer significant advantages in terms of efficiency and sustainability. thieme-connect.comacs.orgnih.gov An uncatalyzed, one-pot, three-component approach has been developed for the synthesis of highly substituted pyridazines, avoiding the need for costly and time-consuming purification of intermediates. acs.orgacs.org Such strategies could be adapted for the synthesis of this compound analogues by varying the initial building blocks.
Furthermore, the use of palladium-catalyzed cross-coupling reactions offers a powerful tool for the functionalization of the pyridazine core. nih.gov Methods for synthesizing functionalized pyridazinylboronic acids and their subsequent coupling with various aryl and heteroaryl halides can provide access to a wide array of analogues with diverse substitution patterns. nih.gov The development of more robust and general cross-coupling protocols will be essential for exploring the chemical space around the this compound scaffold.
The table below summarizes some modern synthetic approaches that could be explored for the synthesis of novel pyridazine derivatives.
| Synthetic Strategy | Key Advantages | Relevant Research |
| Microwave-Assisted Synthesis | Reduced reaction times, rapid library generation | thieme-connect.comnih.govasianpubs.orgtandfonline.commdpi.com |
| One-Pot Multicomponent Reactions | High efficiency, sustainability, reduced waste | thieme-connect.comacs.orgnih.govacs.orgnih.gov |
| Palladium-Catalyzed Cross-Coupling | High functional group tolerance, access to diverse substitution patterns | nih.gov |
| Inverse Electron Demand Diels-Alder | High regioselectivity for functionalized pyridazines | organic-chemistry.org |
Advanced Computational Modeling for Predictive Activity
Computational chemistry offers powerful tools to predict the biological activity of novel compounds and to understand their interactions with biological targets at a molecular level. For this compound, advanced computational modeling can guide the rational design of more potent and selective analogues.
Molecular docking is a key technique used to predict the binding mode of a ligand within the active site of a protein. tandfonline.comnih.govresearchgate.net For example, docking studies have been used to investigate the binding of pyridazinone derivatives to the HIV reverse transcriptase enzyme and to elucidate the interactions of pyrido[2,3-d]pyridazine (B3350097) derivatives with COX-1 and COX-2 enzymes. tandfonline.comrsc.org Such studies on this compound could reveal key amino acid interactions and inform the design of analogues with improved binding affinity.
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net A 2D-QSAR study on 2,3-diarylpyrazolo[1,5-b]-pyridazine analogues as COX-2 inhibitors revealed the importance of hydrophobic groups for activity. researchgate.net Applying QSAR to a series of this compound analogues could help in predicting the activity of newly designed compounds before their synthesis.
Molecular dynamics (MD) simulations provide a dynamic picture of the ligand-protein complex, allowing for the study of conformational changes and the stability of interactions over time. nih.govnih.gov MD simulations of pyridazine-based compounds have been used to understand their mechanism of amyloid inhibition by revealing how they stabilize the protein monomer. nih.gov This approach could provide deeper insights into the mechanism of action of this compound.
The following table highlights the application of these computational techniques in the study of pyridazine derivatives.
| Computational Technique | Application in Pyridazine Research | References |
| Molecular Docking | Predicting binding modes and interactions with targets like HIV-RT, COX, and kinases. | tandfonline.comnih.govrsc.orgrsc.org |
| QSAR | Correlating structural features with biological activity, such as COX-2 inhibition. | researchgate.net |
| Molecular Dynamics Simulation | Understanding the dynamic behavior of ligand-protein complexes and inhibition mechanisms. | nih.govnih.gov |
Investigation of Additional Molecular Targets
While initial studies may have identified primary biological targets for this compound, a comprehensive understanding of its pharmacological profile requires the exploration of additional molecular targets. Pyridazine derivatives are known to interact with a wide range of biological molecules, suggesting that this compound may also have a polypharmacological profile. nih.govjocpr.comnih.gov
One major class of targets for pyridazine-based compounds is kinases . Various pyridazine analogues have been developed as inhibitors of kinases such as c-Met, Pim-1, Haspin, ALK5, and GSK-3β, which are implicated in cancer and other diseases. rsc.orgnih.govtandfonline.comresearchgate.netresearchgate.net Given this precedent, screening this compound against a panel of kinases could uncover novel anticancer or anti-inflammatory activities.
Another area of interest is the inhibition of enzymes like cyclooxygenases (COX). Some pyridazine derivatives have shown potent inhibitory activity against COX-1 and COX-2, which are key enzymes in the inflammatory pathway. rsc.org Investigating the effect of this compound on these enzymes could reveal potential applications in the treatment of inflammatory disorders.
Furthermore, pyridazine-containing compounds have been found to modulate the activity of neurotransmitter transporters and receptors . For instance, some pyridazine derivatives have been shown to increase the expression of the glutamate (B1630785) transporter EAAT2. nih.gov Exploring the activity of this compound on various central nervous system targets could lead to the discovery of novel treatments for neurological disorders.
The table below lists some of the known molecular targets of pyridazine derivatives, suggesting potential avenues for investigation for this compound.
| Target Class | Specific Examples | Potential Therapeutic Area | References |
| Kinases | c-Met, Pim-1, Haspin, ALK5, GSK-3β, JNK1 | Cancer, Inflammation | rsc.orgnih.govtandfonline.comacs.org |
| Cyclooxygenases | COX-1, COX-2 | Inflammation, Pain | rsc.org |
| Neurotransmitter Systems | Glutamate Transporter (EAAT2) | Neurological Disorders | nih.gov |
| Phosphodiesterases | PDE3 | Cardiovascular Diseases | nih.gov |
Design and Synthesis of Next-Generation Analogues for Enhanced Specificity
A key goal in future research will be the rational design and synthesis of next-generation analogues of this compound with improved potency and, crucially, enhanced specificity for their biological targets. High specificity is desirable to minimize off-target effects and potential toxicity.
Structure-activity relationship (SAR) studies are fundamental to this process. By systematically modifying the structure of the lead compound and evaluating the biological activity of the resulting analogues, researchers can identify the structural features that are critical for activity and selectivity. nih.govnih.govdocumentsdelivered.com For example, SAR studies on imidazo[1,2-b]pyridazine (B131497) derivatives led to the identification of potent and selective inhibitors of Haspin kinase. nih.govtandfonline.comresearchgate.net
One strategy to enhance specificity is to exploit unique features of the target protein's binding site. For instance, the design of imidazo[1,2-b]pyridazine-based inhibitors of glycogen (B147801) synthase kinase-3β (GSK-3β) involved extensive structural variations to improve potency and selectivity, leading to brain-penetrant compounds with in vivo efficacy. researchgate.net
Another approach is to use a scaffold-hopping strategy, where the core structure of a known inhibitor is replaced with a different scaffold, such as pyridazine, while retaining key pharmacophoric elements. This was successfully employed in the design of novel JNK1 inhibitors. acs.org Hybridization, which combines structural motifs from different active compounds, is another promising design strategy. acs.org
The development of brain-penetrant pyridazine-based activators of pantothenate kinase (PANK) highlights the importance of optimizing physicochemical properties alongside biological activity. nih.gov By fine-tuning lipophilicity and other properties, it is possible to design analogues with improved pharmacokinetic profiles, such as better absorption and distribution to the target tissue.
The table below provides examples of design strategies for enhancing the specificity of pyridazine-based compounds.
| Design Strategy | Example Application | Desired Outcome | References |
| Structure-Activity Relationship (SAR) | Development of selective Haspin kinase inhibitors. | Increased potency and selectivity | nih.govtandfonline.comdocumentsdelivered.comresearchgate.net |
| Scaffold Hopping and Hybridization | Creation of novel JNK1 inhibitors based on a pyridazine core. | Novel chemical entities | acs.org |
| Optimization of Physicochemical Properties | Design of brain-penetrant pantothenate kinase activators. | Improved pharmacokinetics | nih.gov |
| Rational Design based on Crystal Structures | Development of potent and selective ALK5 inhibitors. | Enhanced binding affinity | researchgate.net |
Q & A
Q. What are the common synthetic pathways for preparing 3-phenyl-6-allylthiopyridazine and its derivatives?
The synthesis typically involves multi-step reactions starting with pyridazine derivatives. For example:
- Step 1 : React 3,6-dichloropyridazine with allylthiol groups under nucleophilic substitution conditions to introduce the allylthio moiety at position 6 .
- Step 2 : Introduce the phenyl group at position 3 via Suzuki-Miyaura coupling or Ullmann-type reactions, using phenylboronic acid or iodobenzene as reagents .
- Step 3 : Optimize solvent systems (e.g., ethanol or acetone) and temperatures (80–120°C) to improve yield and purity .
Q. What analytical techniques are recommended for characterizing this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : Confirm substitution patterns and purity (e.g., NMR for allylthio protons at δ 3.2–3.5 ppm) .
- Mass Spectrometry (MS) : Verify molecular weight (e.g., ESI-MS for [M+H]+ peaks) .
- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry, as demonstrated for related pyridazine derivatives .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of this compound derivatives?
Critical parameters include:
- Temperature : Higher temperatures (e.g., 100°C) accelerate nucleophilic substitution but may increase side reactions. Controlled reflux in ethanol is preferred .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while acetone enhances selectivity in coupling reactions .
- Catalysts : Use Pd(PPh) for Suzuki-Miyaura coupling to achieve >80% yield .
Q. How should researchers design bioactivity assays for this compound in drug discovery?
Methodological considerations:
- In Vitro Models : Screen against enzyme targets (e.g., kinases) using fluorescence-based assays, noting IC values. Include positive controls like staurosporine .
- Structural Modifications : Introduce electron-withdrawing groups (e.g., fluorine) at the phenyl ring to enhance binding affinity, as seen in fluorinated analogs .
- Dose-Response Studies : Use logarithmic concentration ranges (1 nM–100 μM) to establish potency and selectivity .
Q. How can contradictory bioactivity data across studies be reconciled?
Approaches include:
- False Discovery Rate (FDR) Control : Apply the Benjamini-Hochberg procedure to adjust p-values in high-throughput screens, reducing Type I errors .
- Methodological Rigor : Standardize assay protocols (e.g., incubation time, cell lines) to minimize variability. Cross-validate results with orthogonal techniques (e.g., SPR vs. ELISA) .
Q. What strategies are effective for synthesizing complex derivatives of this compound?
Advanced synthetic routes:
- Heterocyclic Fusion : Attach triazolo or thiadiazine rings via cyclocondensation reactions with hydrazines or thioureas .
- Post-Functionalization : Perform click chemistry (e.g., Huisgen cycloaddition) on allylthio groups to introduce biotin tags for target identification .
Methodological Best Practices
Q. What statistical frameworks are recommended for analyzing structure-activity relationship (SAR) data?
Q. How can researchers address challenges in crystallizing this compound for structural studies?
- Solvent Screening : Use vapor diffusion with mixed solvents (e.g., DCM/hexane) to induce slow crystallization .
- Cryoprotection : Flash-freeze crystals in liquid N with glycerol (20% v/v) to preserve lattice integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
